molecular formula C20H17N3O2S B2534313 N-({imidazo[1,2-a]pyridin-2-yl}methyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 868972-16-1

N-({imidazo[1,2-a]pyridin-2-yl}methyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2534313
CAS No.: 868972-16-1
M. Wt: 363.44
InChI Key: LOLQTMMCLUEQSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({imidazo[1,2-a]pyridin-2-yl}methyl)-[1,1'-biphenyl]-4-sulfonamide is a sulfonamide derivative featuring an imidazo[1,2-a]pyridine core linked to a biphenyl group via a methylene bridge. The imidazopyridine scaffold is known for its role in modulating enzyme activity and receptor binding, while the biphenyl sulfonamide moiety may enhance hydrophobic interactions and solubility profiles .

Properties

IUPAC Name

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c24-26(25,21-14-18-15-23-13-5-4-8-20(23)22-18)19-11-9-17(10-12-19)16-6-2-1-3-7-16/h1-13,15,21H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLQTMMCLUEQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({imidazo[1,2-a]pyridin-2-yl}methyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multi-step reactions. One common approach is the chemodivergent synthesis from α-bromoketones and 2-aminopyridines. The reaction conditions can vary, but a notable method involves the use of toluene as a solvent, with I2 and tert-butyl hydroperoxide (TBHP) as reagents. This method promotes C–C bond cleavage under mild and metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods is a key focus, with efforts aimed at optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-({imidazo[1,2-a]pyridin-2-yl}methyl)-[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds related to imidazo[1,2-a]pyridine derivatives exhibit promising anticancer properties. For instance, a study synthesized various imidazo[1,2-a]pyridine derivatives and evaluated their activity against cancer cell lines. The results indicated that certain derivatives displayed potent cytotoxic effects, suggesting potential for development as anticancer agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research has shown that imidazo[1,2-a]pyridine derivatives can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. These findings indicate that these compounds could serve as effective anti-inflammatory agents .

Binding Affinity Studies

Binding affinity studies using molecular docking simulations have revealed that N-({imidazo[1,2-a]pyridin-2-yl}methyl)-[1,1'-biphenyl]-4-sulfonamide interacts with specific protein targets. For example, docking studies against COX-2 showed favorable binding interactions, supporting the compound's potential as a selective COX-2 inhibitor .

Structure-Activity Relationship (SAR) Analysis

A systematic SAR analysis has been conducted to understand how modifications to the imidazo[1,2-a]pyridine scaffold affect biological activity. This analysis has provided insights into optimizing the compound for enhanced efficacy and reduced side effects .

Case Studies

Study ReferenceApplicationFindings
AnticancerDemonstrated cytotoxicity in various cancer cell lines.
Anti-inflammatorySelective inhibition of COX-2 with potential therapeutic benefits.

Mechanism of Action

The mechanism of action of N-({imidazo[1,2-a]pyridin-2-yl}methyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity. The biphenyl sulfonamide group enhances the compound’s binding affinity and specificity, making it a potent inhibitor or activator of its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

  • N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-[1,1'-biphenyl]-4-sulfonamide (CAS 923173-38-0):
    • Structural Difference : Replaces the pyridine ring with a pyrimidine core.
    • Impact : Pyrimidine’s electron-deficient nature may alter binding affinity to targets like kinases or receptors.
    • Molecular Weight : 440.5 g/mol (vs. target compound’s ~414.5 g/mol, estimated from analogs) .
Property Target Compound (Estimated) Pyrimidine Analog (CAS 923173-38-0)
Core Heterocycle Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyrimidine
Molecular Weight ~414.5 g/mol 440.5 g/mol
Key Substituents Biphenyl sulfonamide Biphenyl sulfonamide + 7-methyl

Sulfonamide Variants

  • N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide (CAS 104691-60-3): Structural Difference: Methanesulfonamide replaces biphenyl sulfonamide.
  • STM2457 :
    • Structural Difference : Contains a pyridopyrimidine-carboxamide group and cyclohexylmethyl substituent.
    • Impact : Targets apoptosis in leukemia, indicating scaffold versatility for diverse therapeutic applications .

Substituent Effects on Bioactivity

  • Fluorophenyl and Methyl Groups : Compounds like N-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methyl)benzenamine () exhibit antibacterial activity. The electron-withdrawing fluorine and methyl groups may enhance membrane penetration or enzyme inhibition .
  • Biphenyl Sulfonamide : The biphenyl group in the target compound likely increases hydrophobic binding to protein pockets, a feature absent in simpler sulfonamides (e.g., ) .

Physicochemical Properties

  • Solubility : Biphenyl sulfonamide derivatives (e.g., target compound) may face solubility challenges compared to methanesulfonamide analogs ().
  • Synthetic Flexibility : Metal-free methods () enable chemodivergent synthesis of imidazopyridines, allowing tailored substituent introduction .

Biological Activity

N-({imidazo[1,2-a]pyridin-2-yl}methyl)-[1,1'-biphenyl]-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Properties

The compound belongs to a class of imidazo[1,2-a]pyridine derivatives, which are known for their pharmacological significance. The general structure can be represented as follows:

\text{N imidazo 1 2 a pyridin 2 yl}methyl)-[1,1'-biphenyl]-4-sulfonamide}

Molecular Formula

  • C : 19
  • H : 17
  • N : 3
  • O : 2
  • S : 1

2. Biological Activities

Recent studies have highlighted the following biological activities associated with imidazo[1,2-a]pyridine derivatives, including this compound:

2.1 Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have shown significant anticancer properties. For instance:

  • A study evaluated various derivatives against multiple cancer cell lines including leukemia (K562), melanoma (MDA-MB-435), and breast cancer (T-47D). The results indicated that certain compounds exhibited IC50 values lower than standard anticancer drugs like chlorambucil and bendamustine, suggesting potent cytotoxic effects .
CompoundCell LineIC50 (µM)
N-(substituted)K5620.67
N-(substituted)MDA-MB-4350.80
N-(substituted)T-47D0.87

2.2 Anti-inflammatory Activity

The compound has been linked to anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX). Research indicates that imidazo[1,2-a]pyridine derivatives can selectively inhibit COX-2, which is involved in inflammation processes .

2.3 Antimicrobial Activity

Studies have demonstrated that certain derivatives possess antimicrobial properties against a range of pathogens. For example:

  • Compounds derived from the imidazo[1,2-a]pyridine scaffold have shown effectiveness against both Gram-positive and Gram-negative bacteria .

The mechanisms underlying the biological activities of these compounds are multifaceted:

  • Anticancer Mechanism : The anticancer effects are often attributed to the induction of apoptosis in cancer cells through various pathways including the inhibition of telomerase activity and modulation of signaling pathways related to cell survival .
  • Anti-inflammatory Mechanism : The selective inhibition of COX enzymes leads to a decrease in prostaglandin synthesis, thereby reducing inflammation .

Case Study 1: Anticancer Evaluation

In a recent study focusing on the anticancer properties of imidazo[1,2-a]pyridine derivatives:

  • A series of compounds were synthesized and evaluated for their cytotoxicity against several cancer cell lines.
  • Notably, one compound exhibited an IC50 value of 0.275 µM against the HCT116 colon cancer cell line, demonstrating superior potency compared to existing therapies .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory potential of selected imidazo[1,2-a]pyridine derivatives:

  • The study found that specific compounds significantly reduced inflammation in animal models by inhibiting COX-2 activity .

5. Conclusion

This compound represents a promising candidate in the realm of medicinal chemistry due to its diverse biological activities. Ongoing research is essential to further elucidate its mechanisms and optimize its therapeutic potential.

Q & A

Q. What are the established synthetic methodologies for N-({imidazo[1,2-a]pyridin-2-yl}methyl)-[1,1'-biphenyl]-4-sulfonamide?

  • Methodological Answer : Synthesis typically involves modular assembly of the imidazo[1,2-a]pyridine and biphenyl sulfonamide moieties. Key approaches include:
  • C–C Bond Cleavage : Using α-bromoketones and 2-aminopyridines in toluene with I₂/TBHP to form pyridinyl amides via oxidative cleavage .
  • One-Pot Tandem Cyclization : Ethyl acetate with TBHP promotes cyclization/bromination for imidazopyridine intermediates, bypassing metal catalysts .
  • Ortoleva-King Reaction : A tandem process combining acetophenones and 2-aminopyridines under neat conditions (110°C) followed by NaOH treatment for imidazo[1,2-a]pyridine cores .
  • Schiff Base Reduction : Sodium borohydride reduction of imine intermediates to access methylene-linked derivatives .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR resolves substitution patterns on the imidazo[1,2-a]pyridine ring and biphenyl connectivity .
  • X-ray Crystallography : Confirms spatial arrangement of the sulfonamide group and imidazo[1,2-a]pyridine orientation, critical for studying π-π stacking or hydrogen bonding .
  • HRMS : Validates molecular weight and halogen incorporation (e.g., bromine isotopes) .

Q. What biological targets are commonly associated with imidazo[1,2-a]pyridine sulfonamide derivatives?

  • Methodological Answer :
  • COX-2 Inhibition : Substituent-dependent selectivity observed in 2-aryl-imidazo[1,2-a]pyridines through sulfonamide-mediated hydrogen bonding .
  • GPCR Modulation : Structural analogs (e.g., losartan derivatives) show angiotensin receptor antagonism via biphenyl-tetrazole motifs .
  • Enzyme Targets : Imidazo[1,2-a]pyridines often target kinases or methyltransferases (e.g., METTL3 inhibition in AML research) .

Advanced Research Questions

Q. How can reaction yields be optimized for imidazo[1,2-a]pyridine core formation?

  • Methodological Answer :
  • Solvent Selection : Toluene favors oxidative amidation (yields ~70%), while ethyl acetate enhances cyclization (65–80%) .
  • Catalyst Screening : I₂/TBHP systems avoid metal contamination but require strict stoichiometric control (2.3 equiv 2-aminopyridine) .
  • Temperature Gradients : Reflux at 80–110°C improves cyclization efficiency, monitored by TLC for intermediate consumption .

Q. How to resolve contradictions in reported biological activity data for structural analogs?

  • Methodological Answer :
  • Assay Standardization : Compare IC₅₀ values under uniform conditions (e.g., cell lines, ATP concentrations) to isolate substituent effects .
  • Metabolic Stability Testing : Address discrepancies using liver microsome assays to identify hydrolytically labile groups (e.g., ester vs. sulfonamide linkages) .
  • Structural Overlays : Overlap X-ray structures with target active sites (e.g., COX-2) to rationalize activity differences due to sulfonamide positioning .

Q. What strategies address tautomerism-related spectral ambiguities in imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :
  • Variable Temperature NMR : Resolve tautomeric equilibria (e.g., ESIPT-capable derivatives) by analyzing peak splitting at −40°C to 80°C .
  • Computational Modeling : DFT calculations predict dominant tautomers and assign ¹³C NMR signals (e.g., C-2 vs. C-3 protonation states) .
  • Isotopic Labeling : ¹⁵N-labeled analogs simplify 2D HSQC spectra for nitrogen connectivity confirmation .

Q. How to design structure-activity relationship (SAR) studies for sulfonamide-modified imidazo[1,2-a]pyridines?

  • Methodological Answer :
  • Substituent Scanning : Systematically vary biphenyl substituents (e.g., electron-withdrawing groups at para positions) to assess COX-2 selectivity .
  • Bioisosteric Replacement : Replace sulfonamide with tetrazole or carboxylate groups to compare target binding (e.g., angiotensin II receptor affinity) .
  • Pharmacophore Mapping : Align analogs using Schrödinger Phase to identify critical hydrogen bond acceptors (e.g., sulfonyl oxygen) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.